N-(azetidin-3-yl)pyrimidin-2-amine
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Overview
Description
N-(azetidin-3-yl)pyrimidin-2-amine: is a heterocyclic compound that features both azetidine and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the coupling of an amine with a halogenated pyrimidine using a palladium catalyst.
Nucleophilic Substitution: Another route involves the nucleophilic substitution of a halogenated pyrimidine with azetidine under basic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(azetidin-3-yl)pyrimidin-2-amine can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Oxo derivatives of the azetidine ring.
Reduction: Hydrogenated derivatives of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(azetidin-3-yl)pyrimidin-2-amine serves as a versatile building block in organic synthesis, enabling the construction of more complex heterocyclic systems .
Biology and Medicine: This compound has shown potential as a partial agonist for histamine H3 receptors, which are involved in the regulation of neurotransmitter release in the central nervous system. This makes it a promising candidate for the development of drugs targeting neurological disorders .
Industry: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of various therapeutic agents .
Mechanism of Action
N-(azetidin-3-yl)pyrimidin-2-amine exerts its effects primarily through its interaction with histamine H3 receptors. As a partial agonist, it binds to these receptors and modulates the release of neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine. This modulation affects various physiological processes, including sleep-wake regulation, cognition, and food intake .
Comparison with Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: This compound is also a partial agonist for histamine H3 receptors and shares a similar structure with N-(azetidin-3-yl)pyrimidin-2-amine.
N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine: This compound is used in various biological applications and has a similar pyrimidine core.
Uniqueness: this compound is unique due to its specific combination of azetidine and pyrimidine moieties, which confer distinct pharmacological properties, particularly its partial agonist activity at histamine H3 receptors .
Properties
Molecular Formula |
C7H10N4 |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-(azetidin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H10N4/c1-2-9-7(10-3-1)11-6-4-8-5-6/h1-3,6,8H,4-5H2,(H,9,10,11) |
InChI Key |
GBPZECRPLNUWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NC2=NC=CC=N2 |
Origin of Product |
United States |
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